4-Amino-5-benzoylisoxazole-3-carboxamide

Beschreibung

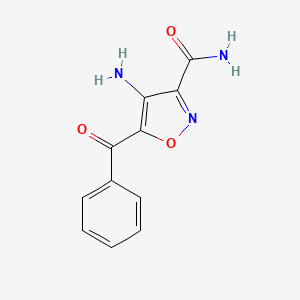

Structure

2D Structure

Eigenschaften

IUPAC Name |

4-amino-5-benzoyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O3/c12-7-8(11(13)16)14-17-10(7)9(15)6-4-2-1-3-5-6/h1-5H,12H2,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEPVENQAOITVSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=C(C(=NO2)C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10341097 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76390-64-2 | |

| Record name | SBB000705 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10341097 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What is the chemical structure of 4-Amino-5-benzoylisoxazole-3-carboxamide?

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, proposed synthesis, and potential significance of 4-Amino-5-benzoylisoxazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific compound, this document outlines a plausible synthetic route based on established isoxazole synthesis methodologies.

Chemical Structure and Properties

This compound is a substituted isoxazole, a five-membered heterocyclic compound containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a common scaffold in medicinal chemistry, known for a wide range of biological activities. The structure of the target compound features an amino group at the 4-position, a benzoyl group at the 5-position, and a carboxamide group at the 3-position.

| Property | Data |

| IUPAC Name | 4-amino-5-benzoyl-1,2-oxazole-3-carboxamide |

| Molecular Formula | C₁₁H₉N₃O₃ |

| Molecular Weight | 231.21 g/mol |

| SMILES | NC1=C(C(=O)C2=CC=CC=C2)ON=C1C(=O)N |

| InChI Key | (deduced, not available in databases) |

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis of this compound involves the cyclization of an O-(β-oxoalkyl)-substituted α-hydroxyimino nitrile.[1] This approach allows for the direct construction of the highly substituted isoxazole ring.

The proposed two-step synthesis is outlined below:

Step 1: Synthesis of the Oxime Precursor

The synthesis begins with the preparation of ethyl 2-cyano-2-(hydroxyimino)acetate. This can be achieved by the nitrosation of ethyl cyanoacetate using sodium nitrite in the presence of an acid like acetic acid or phosphoric acid.[2][3][4] The resulting oxime is a key intermediate for the subsequent steps.

Step 2: O-Alkylation and Cyclization

The ethyl 2-cyano-2-(hydroxyimino)acetate is then O-alkylated with a suitable phenacyl halide, such as 2-bromoacetophenone, in the presence of a base. This reaction introduces the benzoylmethyl group onto the oxime nitrogen. The resulting intermediate undergoes a base-promoted intramolecular cyclization to yield the 4-aminoisoxazole ring. Subsequent ammonolysis of the ester group at the 3-position would lead to the final product, this compound. A one-pot reaction for the O-alkylation and cyclization has been reported for similar structures.[1]

References

A Proposed Synthetic Pathway for 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a proposed synthetic pathway for the novel compound 4-Amino-5-benzoylisoxazole-3-carboxamide. Due to the absence of a directly published synthesis for this specific molecule, this document presents a theoretical multi-step approach based on established and well-documented reactions in isoxazole chemistry. The proposed route commences with the synthesis of a key β-ketonitrile intermediate, followed by the construction of the isoxazole core, and subsequent functional group manipulations to introduce the desired amino and carboxamide moieties. This guide provides detailed, plausible experimental protocols for each step, supported by quantitative data from analogous transformations found in the scientific literature. All reaction schemes and workflows are visualized using Graphviz diagrams to ensure clarity. This document is intended to serve as a foundational resource for researchers aiming to synthesize this and structurally related compounds.

Proposed Retrosynthetic Analysis

A plausible retrosynthetic analysis for this compound (I) suggests a pathway involving the formation of the isoxazole ring from a suitable acyclic precursor, followed by the introduction and modification of key functional groups. The primary disconnection breaks the isoxazole ring, leading back to a β-ketonitrile intermediate. The amino group at the 4-position is envisioned to be introduced via nitration and subsequent reduction. The 3-carboxamide is proposed to arise from a nitrile precursor.

Figure 1: Retrosynthetic analysis for this compound.

Proposed Synthetic Pathway

The proposed forward synthesis involves three main stages:

-

Synthesis of Benzoylmalononitrile (1): Acylation of malononitrile with benzoyl chloride.

-

Formation and Nitration of the Isoxazole Ring: Cyclization of benzoylmalononitrile with hydroxylamine to form a 5-benzoylisoxazole intermediate, followed by regioselective nitration at the 4-position to yield 5-benzoyl-4-nitroisoxazole-3-carbonitrile (3).

-

Reduction and Hydrolysis: Reduction of the nitro group to an amino group and partial hydrolysis of the nitrile to a carboxamide to afford the final product, this compound (4).

Figure 2: Proposed overall synthetic pathway.

Experimental Protocols

Stage 1: Synthesis of Benzoylmalononitrile (1)

This procedure is adapted from known methods for the acylation of active methylene compounds.[1]

Protocol:

-

To a solution of malononitrile (1.0 eq) in a suitable non-polar organic solvent (e.g., dichloromethane), add an amine base such as pyridine (1.1 eq) at 0 °C.

-

Slowly add benzoyl chloride (1.05 eq) to the mixture while maintaining the temperature at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute hydrochloric acid and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to yield benzoylmalononitrile (1).

Stage 2: Formation and Nitration of the Isoxazole Ring

This protocol is based on the general synthesis of 3-aminoisoxazoles from β-ketonitriles.

Protocol:

-

Dissolve benzoylmalononitrile (1) (1.0 eq) in ethanol.

-

Add hydroxylamine hydrochloride (1.2 eq) and a base (e.g., sodium acetate or sodium hydroxide, 1.2 eq) to the solution.

-

Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain 5-benzoyl-3-aminoisoxazole (2).

This procedure is adapted from established methods for the nitration of substituted isoxazoles.[2][3]

Protocol:

-

Add 5-benzoyl-3-aminoisoxazole (2) (1.0 eq) portion-wise to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

-

Stir the reaction mixture at 0-5 °C for 1-2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Collect the resulting precipitate by filtration, wash thoroughly with cold water until the washings are neutral.

-

Dry the solid to obtain 5-benzoyl-4-nitro-3-aminoisoxazole (3).

Stage 3: Reduction and Hydrolysis to this compound (4)

This two-step, one-pot procedure involves the reduction of the nitro group followed by the partial hydrolysis of the 3-amino group to a carboxamide, a transformation that may require careful control of conditions. A more controlled approach might involve protection of the 3-amino group before reduction and subsequent hydrolysis. However, a direct approach is proposed below, adapted from known nitro group reductions and nitrile hydrolyses.[4]

Protocol:

-

Suspend 5-benzoyl-4-nitro-3-aminoisoxazole (3) (1.0 eq) in a mixture of acetic acid and water.

-

Add iron powder (5.0 eq) to the suspension and heat the mixture at 50-60 °C for 2-4 hours.

-

Monitor the reduction of the nitro group by TLC.

-

Once the reduction is complete, cool the mixture to room temperature and filter off the iron residues.

-

Neutralize the filtrate with a saturated aqueous solution of sodium carbonate.

-

To the resulting mixture, add potassium carbonate and hydrogen peroxide (30% solution) and stir at room temperature. The reaction of the 3-amino group to the 3-carboxamide under these conditions is speculative and would require optimization.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound (4).

Quantitative Data Summary

The following table summarizes typical reaction parameters and yields for transformations analogous to those in the proposed pathway. These values serve as a benchmark for the expected outcomes.

| Step | Reaction | Reagents & Conditions | Solvent | Typical Yield (%) | Reference |

| 1 | Acylation of Malononitrile | Benzoyl Chloride, Pyridine, RT, 12-24h | Dichloromethane | 70-85 | [1] |

| 2a | Isoxazole Formation | Hydroxylamine HCl, NaOAc, Reflux, 4-8h | Ethanol | 60-80 | Analogous Reactions |

| 2b | Nitration of Isoxazole | HNO₃, H₂SO₄, 0-5 °C, 1-2h | - | 70-90 | [2][3] |

| 3 | Reduction of Nitro Group | Fe, AcOH/H₂O, 50-60 °C, 2-4h | Acetic Acid/Water | 80-95 | [4] |

| 3 | Hydrolysis of Amine | H₂O₂, K₂CO₃, RT | Aqueous | Variable | Speculative |

Workflow and Logic Diagrams

Figure 3: Step-by-step synthetic workflow.

References

Spectroscopic Analysis of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data analysis for the novel heterocyclic compound, 4-Amino-5-benzoylisoxazole-3-carboxamide. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this document presents a predictive analysis based on established spectroscopic principles and data from structurally analogous compounds. The information herein is intended to serve as a reference for researchers involved in the synthesis, characterization, and application of isoxazole-based compounds in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are derived from the analysis of substituent effects on the isoxazole ring and related carboxamide structures.

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 - 7.8 | Multiplet | 2H | Protons on the benzoyl ring (ortho to C=O) |

| ~ 7.6 - 7.4 | Multiplet | 3H | Protons on the benzoyl ring (meta and para to C=O) |

| ~ 7.2 | Broad Singlet | 1H | Amide proton (-CONH₂) |

| ~ 6.8 | Broad Singlet | 1H | Amide proton (-CONH₂) |

| ~ 6.5 | Broad Singlet | 2H | Amino group protons (-NH₂) |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~ 185 | C=O (benzoyl) |

| ~ 165 | C=O (carboxamide) |

| ~ 160 | C3-isoxazole |

| ~ 158 | C5-isoxazole |

| ~ 135 | Quaternary carbon of the benzoyl ring |

| ~ 133 | CH of the benzoyl ring (para) |

| ~ 129 | CH of the benzoyl ring (ortho) |

| ~ 128 | CH of the benzoyl ring (meta) |

| ~ 95 | C4-isoxazole |

Solvent: DMSO-d₆

Table 3: Predicted FTIR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Strong, Broad | N-H stretching (amino and amide groups) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~ 1680 | Strong | C=O stretching (benzoyl ketone) |

| ~ 1660 | Strong | C=O stretching (amide I band) |

| ~ 1620 | Medium | N-H bending (amino group) |

| ~ 1600 | Medium | C=C stretching (aromatic and isoxazole rings) |

| ~ 1580 | Medium | C=N stretching (isoxazole ring) |

| ~ 1450 | Medium | C-N stretching |

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| [M]⁺ | Moderate | Molecular Ion |

| [M-16]⁺ | Low | Loss of NH₂ |

| [M-43]⁺ | Moderate | Loss of CONH₂ |

| 105 | High | [C₆H₅CO]⁺ (benzoyl cation) |

| 77 | High | [C₆H₅]⁺ (phenyl cation) |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Other deuterated solvents like chloroform-d (CDCl₃) or methanol-d₄ (CD₃OD) can be used, but DMSO-d₆ is often suitable for amides and compounds with exchangeable protons.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition:

-

Tune and shim the spectrometer for the specific sample.

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zg30

-

Number of scans: 16-64 (depending on sample concentration)

-

Relaxation delay (d1): 1-2 seconds

-

Acquisition time: 3-4 seconds

-

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm).

-

Integrate the peaks and determine the multiplicities (singlet, doublet, triplet, multiplet).

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters:

-

Pulse sequence: zgpg30

-

Number of scans: 1024 or more (due to the lower natural abundance of ¹³C)

-

Relaxation delay (d1): 2 seconds

-

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the solvent peak of DMSO-d₆ (δ ≈ 39.52 ppm).

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: An FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation (ATR):

-

Ensure the ATR crystal is clean.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Collect a background spectrum of the empty ATR crystal.

-

Collect the sample spectrum.

-

Typical parameters:

-

Spectral range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of scans: 16-32

-

-

The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile).

-

Alternatively, for a direct insertion probe, a small amount of the solid sample can be used.

Data Acquisition (EI):

-

Introduce the sample into the ion source.

-

The standard electron energy for EI is 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-500).

Visualizations

The following diagrams illustrate key conceptual frameworks for the spectroscopic analysis of this compound.

Caption: Workflow for the synthesis and spectroscopic characterization.

Caption: Correlation between molecular structure and expected spectroscopic signals.

Mechanism of Action of 4-Amino-5-benzoylisoxazole-3-carboxamide: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of November 2025, there is no publicly available scientific literature detailing the specific mechanism of action, biological targets, or quantitative data for the exact molecule 4-Amino-5-benzoylisoxazole-3-carboxamide. This guide, therefore, provides an in-depth overview of the established mechanisms of action for structurally related isoxazole-containing compounds. The information presented is intended to serve as a foundational resource for researchers and drug development professionals, offering insights into the potential biological activities of this class of molecules.

The isoxazole scaffold is a prominent feature in a multitude of biologically active compounds, demonstrating a wide array of pharmacological effects including anti-inflammatory, anticancer, and enzyme-inhibitory activities. The functional groups appended to the isoxazole core, such as the amino, benzoyl, and carboxamide moieties in the query molecule, are known to significantly influence the biological profile. This guide will explore the potential mechanisms of action by examining related isoxazole derivatives.

Potential Biological Targets and Mechanisms of Action

Based on the activities of analogous compounds, this compound could potentially exert its effects through one or more of the following mechanisms:

Enzyme Inhibition

The isoxazole carboxamide scaffold is a known pharmacophore for the inhibition of various enzymes.

-

Fatty Acid Amide Hydrolase (FAAH) Inhibition: Derivatives of 3-carboxamido-5-aryl-isoxazole have been identified as potent inhibitors of FAAH, an enzyme responsible for the degradation of endocannabinoids like anandamide.[1] Inhibition of FAAH leads to an increase in endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects. The mechanism involves the carboxamide moiety acting as a leaving group after nucleophilic attack by a catalytic serine residue in the FAAH active site, leading to covalent modification and inactivation of the enzyme.

-

Inhibition of the Mitochondrial Permeability Transition Pore (mPTP): Certain diarylisoxazole-3-carboxamides have been discovered as potent inhibitors of the mPTP, a channel in the inner mitochondrial membrane.[2] Pathological opening of the mPTP can lead to cell death. Inhibition of this pore is a potential therapeutic strategy for conditions such as muscular dystrophies.[2]

Anticancer Activity

Numerous isoxazole derivatives have demonstrated significant anticancer properties, acting through various mechanisms.

-

Induction of Apoptosis: A common mechanism of action for anticancer isoxazole compounds is the induction of programmed cell death, or apoptosis. This can be initiated through intrinsic or extrinsic pathways. For example, some isoxazole derivatives have been shown to increase the expression of caspases and Fas, key mediators of apoptosis.[3]

-

Cell Cycle Arrest: Another established anticancer mechanism is the disruption of the cell cycle. Isoxazole-containing molecules have been observed to cause arrest at different phases of the cell cycle, thereby preventing cancer cell proliferation.

Anti-inflammatory and Immunosuppressive Effects

The anti-inflammatory and immunosuppressive activities of isoxazole derivatives are well-documented.

-

Inhibition of Pro-inflammatory Cytokine Production: Some isoxazole compounds have been shown to inhibit the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α).[3] This is a key mechanism in reducing inflammation.

-

Inhibition of Immune Cell Proliferation: Certain isoxazole derivatives can inhibit the proliferation of immune cells like peripheral blood mononuclear cells (PBMCs), contributing to their immunosuppressive effects.[3]

Quantitative Data from Structurally Related Compounds

The following table summarizes representative quantitative data for biological activities of various isoxazole derivatives, providing a reference for the potential potency of this class of compounds.

| Compound Class/Example | Biological Target/Assay | Quantitative Data (IC₅₀/EC₅₀) | Reference |

| 3-Carboxamido-5-aryl-isoxazole derivative | Fatty Acid Amide Hydrolase (FAAH) | IC₅₀ = 0.088 µM | [1] |

| 5-(3-hydroxyphenyl)-N-(3,4,5-trimethoxyphenyl)isoxazole-3-carboxamide | Mitochondrial Swelling Inhibition | EC₅₀ < 0.39 µM | [2] |

| 5-amino-N′-(2,4-dihydroxyphenyl)methylidene-N,3-dimethyl-1,2-oxazole-4-carbohydrazide | PBMC Proliferation Inhibition | Strongest antiproliferative activity in the series | [3] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for analogous compounds are provided below. These protocols can serve as a template for the investigation of this compound.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a test compound against FAAH.

Methodology:

-

Enzyme Source: Homogenates of rat brain or recombinant human FAAH expressed in a suitable cell line.

-

Substrate: Radiolabeled anandamide (e.g., [³H]-anandamide) or a fluorogenic substrate.

-

Assay Buffer: Typically a Tris-HCl buffer (pH 7.4-9.0) containing a low concentration of fatty acid-free bovine serum albumin (BSA).

-

Procedure: a. The test compound, dissolved in a suitable solvent (e.g., DMSO), is pre-incubated with the enzyme source in the assay buffer at 37°C. b. The reaction is initiated by the addition of the substrate. c. The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C. d. The reaction is terminated by the addition of an acidic stop solution (e.g., citric acid buffer). e. The product of the enzymatic reaction (e.g., [³H]-ethanolamine) is separated from the unreacted substrate by liquid-liquid extraction or chromatography. f. The amount of product is quantified by liquid scintillation counting or fluorescence measurement.

-

Data Analysis: IC₅₀ values are calculated by fitting the concentration-response data to a sigmoidal dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP) Opening Assay

Objective: To assess the ability of a test compound to inhibit Ca²⁺-induced mPTP opening in isolated mitochondria.

Methodology:

-

Mitochondrial Isolation: Mitochondria are isolated from rat liver or other suitable tissues by differential centrifugation.

-

Assay Medium: A buffer containing substrates for mitochondrial respiration (e.g., glutamate and malate), a phosphate source, and an osmotic support (e.g., sucrose or mannitol).

-

Measurement of Mitochondrial Swelling: mPTP opening leads to mitochondrial swelling, which can be monitored as a decrease in light scattering (absorbance) at 540 nm using a spectrophotometer.

-

Procedure: a. Isolated mitochondria are suspended in the assay medium in a cuvette. b. The test compound is added to the mitochondrial suspension. c. A bolus of CaCl₂ is added to induce mPTP opening. d. The change in absorbance at 540 nm is monitored over time.

-

Data Analysis: The rate of swelling (decrease in absorbance) is calculated. The EC₅₀ for inhibition of swelling is determined from concentration-response curves.

Cell Proliferation Assay (MTT Assay)

Objective: To evaluate the cytotoxic or anti-proliferative effect of a test compound on cancer cell lines.

Methodology:

-

Cell Lines: A panel of relevant human cancer cell lines.

-

Reagents:

-

Complete cell culture medium.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl).

-

-

Procedure: a. Cells are seeded in 96-well plates and allowed to adhere overnight. b. The cells are treated with various concentrations of the test compound for a specified duration (e.g., 48 or 72 hours). c. After the treatment period, the medium is replaced with fresh medium containing MTT. d. The plates are incubated for a few hours to allow for the conversion of MTT to formazan crystals by viable cells. e. The formazan crystals are dissolved by adding the solubilization solution. f. The absorbance of the colored formazan solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. IC₅₀ values are determined from the dose-response curves.

Visualizations

The following diagrams illustrate potential signaling pathways and experimental workflows relevant to the biological activities of isoxazole derivatives.

Caption: Hypothetical FAAH inhibition pathway for an isoxazole carboxamide.

Caption: Workflow for assessing apoptosis induction by an isoxazole derivative.

References

- 1. New FAAH inhibitors based on 3-carboxamido-5-aryl-isoxazole scaffold that protect against experimental colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery, Synthesis, and Optimization of Diarylisoxazole-3-carboxamides as Potent Inhibitors of the Mitochondrial Permeability Transition Pore - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

Potential Therapeutic Targets for 4-Amino-5-benzoylisoxazole-3-carboxamide: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature and databases lack specific biological data for 4-Amino-5-benzoylisoxazole-3-carboxamide. This guide, therefore, extrapolates potential therapeutic targets and mechanisms of action from published research on structurally related isoxazole carboxamide derivatives. The information presented herein is intended for research and drug development professionals and should be interpreted as a theoretical framework requiring experimental validation for the specific compound of interest.

Introduction to Isoxazole Carboxamides

The isoxazole carboxamide scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2] Research has highlighted the potential of this class of compounds in oncology, infectious diseases, and neuroscience.[1][3] The structural diversity that can be achieved by modifying the substituents on the isoxazole ring and the carboxamide nitrogen allows for the fine-tuning of activity and selectivity towards various biological targets. This document will focus on the potential therapeutic applications of this compound by examining the established activities of its close chemical relatives.

Potential Therapeutic Area: Oncology

The most prominently reported therapeutic potential for isoxazole carboxamide derivatives is in the field of oncology. Multiple studies have demonstrated the cytotoxic effects of these compounds against a variety of cancer cell lines.

In Vitro Anticancer Activity

Studies on various phenyl-isoxazole-carboxamide derivatives have shown potent to moderate cytotoxic activity against several cancer cell lines. The half-maximal inhibitory concentrations (IC50) from these studies are summarized below.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Phenyl-isoxazole-carboxamide derivatives | HeLa (Cervical Adenocarcinoma) | 0.91 - 15.48 | [4][5] |

| Hep3B (Hepatocellular Carcinoma) | 5.96 - 28.62 | [4][5] | |

| MCF-7 (Breast Carcinoma) | ~39.80 | [4][6] | |

| B16F1 (Melanoma) | 0.079 - 42.93 | [1] | |

| Colo205 (Colon Adenocarcinoma) | ~9.18 | [1] | |

| HepG2 (Hepatocellular Carcinoma) | ~7.55 | [1] |

Note: The IC50 values are presented as ranges, reflecting the activity of different derivatives within the same class.

Putative Mechanism of Action in Cancer

The anticancer effects of isoxazole carboxamide derivatives appear to be multifactorial, primarily involving the induction of cell cycle arrest and apoptosis.

Certain isoxazole-carboxamide derivatives have been observed to induce a delay in the G2/M phase of the cell cycle in hepatocellular carcinoma cells (Hep3B).[4][6] This arrest prevents the cells from proceeding through mitosis, ultimately inhibiting proliferation.

In addition to cell cycle arrest, these compounds have been shown to shift the mode of cell death from necrosis to apoptosis in Hep3B cells.[4][6] This programmed cell death is a key mechanism for eliminating cancerous cells. The precise molecular targets responsible for initiating this apoptotic cascade have not been fully elucidated for this class of compounds.

Below is a diagram illustrating the putative signaling pathway for the anticancer activity of isoxazole carboxamide derivatives.

Caption: Putative anticancer signaling pathway.

Other Potential Therapeutic Areas

While oncology is the most studied area, the broader isoxazole chemical class has shown activity against other targets, suggesting additional therapeutic possibilities.

Neurological Disorders

Certain 4-aryl-5-carbamoyl-3-isoxazolols have been identified as competitive antagonists of insect gamma-aminobutyric acid (GABA) receptors.[3] While this activity was demonstrated in insects, it raises the possibility that specific derivatives could be designed to interact with mammalian GABA receptors, which are important targets for treating anxiety, epilepsy, and other neurological disorders. This remains a speculative area for this compound and would require significant investigation.

Antioxidant Activity

Some isoxazole-amide analogues have been reported to possess antioxidant properties, as demonstrated in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay.[4] Although this activity was generally weaker than their anticancer effects, it suggests a potential role in conditions associated with oxidative stress.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for evaluating the anticancer properties of isoxazole carboxamide derivatives.

Cytotoxicity Assessment using MTS Assay

This protocol is used to determine the concentration of a compound that inhibits cell proliferation by 50% (IC50).

Caption: Experimental workflow for MTS assay.

Methodology:

-

Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

-

The following day, the cells are treated with a range of concentrations of the test compound (e.g., this compound).

-

After a 48 to 72-hour incubation period, a solution containing 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to each well.

-

The plates are incubated for an additional 1 to 4 hours, during which viable cells convert the MTS into a formazan product.

-

The absorbance of the formazan product is measured using a microplate reader at a wavelength of 490 nm.

-

The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle.

Methodology:

-

Cells are seeded and treated with the test compound at its IC50 concentration for a specified period (e.g., 24 or 48 hours).

-

Both adherent and floating cells are collected, washed with phosphate-buffered saline (PBS), and fixed in cold 70% ethanol.

-

The fixed cells are then washed again with PBS and incubated with a solution containing RNase A and propidium iodide (PI).

-

The DNA content of the cells is analyzed using a flow cytometer.

-

The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is determined using appropriate software.

Conclusion

Based on the available data for structurally related isoxazole carboxamide derivatives, this compound holds potential as a lead compound for the development of novel therapeutic agents, particularly in the field of oncology. The putative mechanism of action involves the induction of cell cycle arrest and apoptosis. However, it is crucial to emphasize that these are extrapolated findings. Rigorous experimental investigation is required to determine the specific biological targets, mechanism of action, and therapeutic potential of this compound. Future studies should focus on in vitro screening against a broad panel of cancer cell lines, target identification and validation, and subsequent in vivo efficacy studies.

References

- 1. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 4-Aryl-5-carbamoyl-3-isoxazolols as competitive antagonists of insect GABA receptors: Synthesis, biological activity, and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

In Silico Docking of 4-Amino-5-benzoylisoxazole-3-carboxamide Analogs: A Technical Overview

Disclaimer: As of November 2025, publicly available scientific literature lacks specific in silico docking studies for 4-Amino-5-benzoylisoxazole-3-carboxamide. This technical guide, therefore, presents a comprehensive overview of the methodologies and findings from research on structurally analogous isoxazole carboxamide derivatives. The insights derived from these related compounds offer a valuable framework for predicting the potential molecular interactions and biological targets of this compound.

This document is intended for researchers, scientists, and professionals in the field of drug development, providing a detailed look at the computational techniques and experimental data relevant to this class of compounds.

Introduction to Isoxazole Carboxamides

The isoxazole carboxamide scaffold is a prominent feature in medicinal chemistry, recognized for its diverse pharmacological activities. Derivatives of this core structure have been investigated for a range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents. In silico molecular docking is a critical computational tool in the rational design of these compounds, enabling the prediction of binding affinities and interaction patterns with specific biological targets.

Quantitative Data from Analog Studies

The following tables summarize key quantitative data from in silico docking and biological assays of various isoxazole carboxamide derivatives, providing a comparative reference for potential activity.

Table 1: Docking Scores and Binding Affinities of Isoxazole Carboxamide Analogs

| Compound ID | Target Protein | Docking Score (kcal/mol) | Predicted Binding Affinity (MM/GBSA) (kcal/mol) | Reference |

| G07 | Influenza Virus PA-PB1 Endonuclease | -7.370 | -67.77 | [1] |

| G19 | Influenza Virus PA-PB1 Endonuclease | -6.677 | -55.10 | [1] |

| G23 | Influenza Virus PA-PB1 Endonuclease | -6.537 | -68.94 | [1] |

| H02 (Control) | Influenza Virus PA-PB1 Endonuclease | -6.852 | -56.41 | [1] |

Table 2: In Vitro Inhibitory Activity of Isoxazole Carboxamide Analogs

| Compound ID | Target | IC50 / EC50 (µM) | Reference |

| A13 | COX-1 | 0.064 | [2] |

| A13 | COX-2 | 0.013 | [2] |

| G07 | Influenza Virus A/WSN/33 (H1N1) | EC50 = 11.38 ± 1.89 | [1] |

| G07 | Influenza Virus A/WSN/33 (H1N1) | IC50 = 0.23 ± 0.15 (Plaque Inhibition) | [1] |

| 17h | Hela Cell Line | 4.11 | [3] |

| 17h | MCF-7 Cell Line | 4.03 | [3] |

Experimental Protocols for In Silico Docking

The methodologies employed in the docking studies of isoxazole carboxamide analogs generally follow a standardized workflow. The key steps and software are outlined below.

Protein and Ligand Preparation

-

Protein Structure Retrieval: The three-dimensional crystal structure of the target protein is typically obtained from the Protein Data Bank (PDB).

-

Protein Preparation: The protein structure is prepared for docking by removing water molecules, adding hydrogen atoms, and assigning appropriate bond orders and charges. This is often accomplished using tools like the Protein Preparation Wizard in Maestro (Schrödinger) or AutoDockTools.

-

Ligand Preparation: The 2D structures of the isoxazole carboxamide derivatives are drawn using chemical drawing software and then converted to 3D structures. Ligand preparation involves generating low-energy conformers and assigning appropriate atom types and charges.

Molecular Docking Simulation

-

Grid Generation: A grid box is defined around the active site of the target protein to specify the search space for the ligand.

-

Docking Algorithm: A docking program, such as Glide (Schrödinger) or AutoDock, is used to place the ligand conformers within the defined grid and score their binding poses based on a scoring function.[4] The docking scores represent the predicted binding affinity, with lower scores generally indicating a more favorable interaction.[4]

Post-Docking Analysis

-

Binding Pose Analysis: The predicted binding poses of the ligands are visually inspected to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, with the amino acid residues of the protein's active site.

-

MM/GBSA Calculation: The Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) method is often used to further refine the prediction of binding free energies.

Visualizations

The following diagrams illustrate the typical workflows and conceptual pathways relevant to the in silico study of isoxazole carboxamide derivatives.

Conclusion

While direct in silico docking studies on this compound are not currently available, the analysis of its structural analogs provides a strong foundation for future research. The methodologies and findings presented in this guide can inform the design of computational experiments to predict its biological targets and binding interactions. The consistent activity of related isoxazole carboxamides against targets such as cyclooxygenase enzymes and viral polymerases suggests that this compound may also exhibit interesting pharmacological properties worthy of further investigation. Future studies should focus on the synthesis of this specific compound, followed by in vitro screening against a panel of relevant biological targets to validate any in silico predictions.

References

- 1. sciencescholar.us [sciencescholar.us]

- 2. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]

- 3. mdpi.com [mdpi.com]

- 4. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic methodologies for preparing isoxazole carboxamide derivatives, a class of compounds of significant interest in medicinal chemistry and drug development due to their diverse biological activities. This guide details key experimental protocols, presents quantitative data in a comparative format, and illustrates the synthetic workflows for enhanced clarity.

Introduction

Isoxazole carboxamides are a prominent scaffold in medicinal chemistry, exhibiting a wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and analgesic properties.[1][2] The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a stable and versatile core that can be readily functionalized. The carboxamide moiety is crucial for establishing interactions with biological targets, often through hydrogen bonding. The combination of these two functionalities has led to the development of numerous potent and selective therapeutic agents. This guide will focus on the primary synthetic routes employed to construct this important class of molecules.

Core Synthetic Methodologies

The synthesis of isoxazole carboxamide derivatives can be broadly categorized into two main strategies:

-

Construction of the Isoxazole Ring followed by Amide Bond Formation: This approach involves the initial synthesis of an isoxazole ring bearing a carboxylic acid or a related functional group, which is then converted to the desired carboxamide.

-

1,3-Dipolar Cycloaddition Reactions: This powerful method constructs the isoxazole ring from acyclic precursors in a highly convergent manner, often with the carboxamide functionality pre-installed or introduced in a subsequent step.

Methodology 1: Synthesis via Isoxazole Carboxylic Acids and Subsequent Amidation

This widely used strategy offers a high degree of flexibility in the introduction of diverse amide substituents. The general workflow involves the synthesis of a substituted isoxazole-4-carboxylic acid, which is then activated and coupled with a desired amine.

Experimental Workflow: Amide Coupling of Isoxazole-4-Carboxylic Acid

Caption: Workflow for the synthesis of isoxazole carboxamides via an isoxazole carboxylic acid intermediate.

Detailed Experimental Protocols

Protocol 1.1: Synthesis of 3-Substituted Isoxazole-4-Carboxylic Acid [1]

-

Oxime Formation: A respective aldehyde (0.02 mol) in ethanol is added to an aqueous solution of hydroxylamine hydrochloride (0.08 mol) and sodium acetate (0.04 mol). The mixture is heated at 80–90 °C for 30 minutes. After cooling, the solid that separates is collected and purified by recrystallization from ethanol to yield the corresponding oxime.

-

Isoxazole Ester Synthesis: The obtained oxime (1 mmol) is mixed with ethyl acetoacetate (2 mmol) and anhydrous zinc chloride (0.1 mmol) in a round-bottom flask. The contents are gradually heated without a solvent for approximately one hour.

-

Ester Hydrolysis: The resulting ester is hydrolyzed by refluxing with a strong acid, such as 60% aqueous sulfuric acid, for 3-4 hours.[3] The reaction mixture is then cooled, and the precipitated 3-substituted isoxazole-4-carboxylic acid is collected by filtration, washed with water, and dried.

Protocol 1.2: General Procedure for Amide Coupling [4]

-

To a solution of 5-methyl-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) in dichloromethane (DCM, 20 mL), add 4-dimethylaminopyridine (DMAP; 0.6 mmol) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC; 3.30 mmol).

-

Stir the mixture under an argon atmosphere at room temperature for 30 minutes.

-

Add the desired aniline derivative (3.2 mmol) to the reaction mixture.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is typically washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

Quantitative Data for Amide Coupling Reactions

| Entry | Isoxazole Carboxylic Acid | Amine | Coupling Reagents | Solvent | Yield (%) | Reference |

| 1 | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | 4-(trifluoromethoxy)aniline | EDC, DMAP | DCM | 67.5 | [4] |

| 2 | 5-Methyl-3-phenylisoxazole-4-carboxylic acid | Aniline | EDC, DMAP | DCM | 70-85 | [1][4] |

| 3 | Indole-3-isoxazole-5-carboxylic acid | Various amines | EDC/HOBt/TEA or Oxalyl chloride/TEA | DCM | Not specified | [5] |

| 4 | 3-Substituted isoxazole-4-carboxylic acid | Various aromatic amines | Thionyl chloride, then amine | DCM | Moderate | [1] |

Methodology 2: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide and an alkyne or alkene is a highly efficient and regioselective method for the construction of the isoxazole ring. This approach can be adapted for the synthesis of isoxazole carboxamides, particularly through solid-phase synthesis methodologies.

Experimental Workflow: Solid-Phase Synthesis of Isoxazole Carboxamides

Caption: Solid-phase synthesis of isoxazole carboxamides via 1,3-dipolar cycloaddition.

Detailed Experimental Protocol

Protocol 2.1: Solid-Phase Synthesis of Isoxazole Carboxamides via 1,3-Dipolar Cycloaddition [6]

-

Resin Preparation: The synthesis is carried out using Houghten's tea-bag approach. The first point of diversity is introduced by coupling various carboxylic acids to p-methylbenzhydrylamine resin.

-

N-Alkylation: The resulting secondary amide on the resin is alkylated using lithium t-butoxide and an alkylating agent such as propargyl bromide to furnish the resin-bound alkyne.

-

Nitrile Oxide Generation: Hydroximoyl chlorides, which are precursors to nitrile oxides, are synthesized in solution phase in two steps.

-

1,3-Dipolar Cycloaddition: The resin-bound alkynes are subjected to a 1,3-dipolar cycloaddition reaction with in situ generated nitrile oxides (from the corresponding hydroximoyl chlorides) to form the resin-bound isoxazoles.

-

Cleavage: The final isoxazole carboxamide products are cleaved from the solid support, typically using an acid such as trifluoroacetic acid (TFA).

Quantitative Data for 1,3-Dipolar Cycloaddition

While specific yield data for a wide range of individual isoxazole carboxamides synthesized via this solid-phase method is extensive and beyond the scope of a summary table, the methodology is described as efficient for creating libraries of these compounds.[6] For solution-phase 1,3-dipolar cycloadditions leading to isoxazoles (not necessarily carboxamides), yields are generally reported to be moderate to excellent.[7]

| Reaction | Dipolarophile | Dipole Source | Conditions | Yield | Reference |

| 1,3-Dipolar Cycloaddition | Terminal Alkynes | Hydroxyimidoyl Chlorides | Cu/Al2O3, ball-milling | Moderate to Excellent | [7] |

| 1,3-Dipolar Cycloaddition | Resin-bound Alkynes | Hydroximoyl Chlorides | Solid-phase, parallel synthesis | Efficient for libraries | [6] |

| 1,3-Dipolar Cycloaddition | Phenylacetylene | Benzaldehyde Oxime/NCS | Deep Eutectic Solvent, 50°C | Good | [8] |

Biological Context and Signaling Pathways

Isoxazole carboxamide derivatives have been extensively evaluated for their potential as therapeutic agents, particularly in oncology.

-

Anticancer Activity: Numerous studies have reported the potent cytotoxic effects of isoxazole carboxamides against a variety of cancer cell lines, including melanoma, colon cancer, hepatocellular carcinoma, and breast cancer.[1][4][9] For instance, certain 5-methyl-3-phenylisoxazole-4-carboxamide derivatives have shown significant activity against melanoma (B16F1) cells, with IC50 values in the nanomolar range.[4]

-

Antimicrobial Activity: This class of compounds has also demonstrated promising antibacterial and antifungal activities.[10]

-

Signaling Pathways: While the precise mechanisms of action are often not fully elucidated, some isoxazole-containing compounds have been investigated as inhibitors of specific enzymes or pathways. For example, some derivatives have been evaluated as cyclooxygenase (COX) inhibitors.[10] One study on a related isoxazole derivative pointed towards the involvement of the PI3K/Akt signaling pathway in human bladder cancer cells, suggesting a potential avenue for the mechanism of action for some isoxazole carboxamides.[4] Further research is needed to fully characterize the signaling pathways modulated by this diverse class of compounds.

Conclusion

The synthesis of isoxazole carboxamide derivatives is well-established, with robust and versatile methodologies available to researchers. The choice of synthetic strategy often depends on the desired substitution pattern and the scale of the synthesis. The approach via amide coupling of a pre-formed isoxazole carboxylic acid is highly flexible for varying the amide substituent. In contrast, the 1,3-dipolar cycloaddition offers an elegant and convergent route to the isoxazole core. The significant biological activities exhibited by this class of compounds underscore their importance in drug discovery and development, warranting further exploration of their synthesis and therapeutic potential.

References

- 1. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Solvent-free synthesis of 3,5-isoxazoles via 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over Cu/Al2O3 surface under ball-milling conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. discovery.researcher.life [discovery.researcher.life]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and Development of Novel Isoxazole Compounds as Anticancer Agents

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged scaffold in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a bioisostere for other functional groups have made it a cornerstone in the design of novel therapeutics. Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, antiviral, and notably, anticancer effects.[1] Their anticancer mechanisms are diverse, ranging from the induction of apoptosis and cell cycle arrest to the inhibition of key enzymes and signaling pathways crucial for tumor growth and survival, such as protein kinases, tubulin polymerization, and topoisomerases.[1][2][3] This guide focuses on a synthesized series of novel isoxazole-carboxamides, detailing their synthesis, biological evaluation against cancer cell lines, and potential mechanisms of action.

Synthesis of Novel 5-Methyl-3-phenylisoxazole-4-carboxamides

A common and effective method for synthesizing the isoxazole core is the 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[4][5] The following protocols describe a representative synthesis of a novel isoxazole-carboxamide series, starting from the construction of the isoxazole ring, followed by coupling with various anilines.

General Synthetic Scheme

The synthesis begins with the formation of a chalcone intermediate via a Claisen-Schmidt condensation, which then undergoes cyclization with hydroxylamine to form the isoxazole ring. The resulting isoxazole-carboxylic acid is then coupled with various substituted anilines to produce the final carboxamide derivatives.

Detailed Experimental Protocols

Protocol 2.2.1: Synthesis of Chalcone Intermediate (Claisen-Schmidt Condensation) This procedure is a standard base-catalyzed condensation to form the α,β-unsaturated ketone core.[6][7]

-

Dissolve an appropriately substituted acetophenone (10 mmol) and a substituted benzaldehyde (10 mmol) in 15 mL of ethanol in a 100 mL round-bottomed flask equipped with a magnetic stirrer.

-

Slowly add 10 mL of a 40% aqueous potassium hydroxide solution dropwise to the reaction mixture while maintaining vigorous stirring.

-

Maintain the reaction temperature between 20-25°C using a water bath.

-

Continue stirring for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, pour the mixture into 100 mL of ice-cold water.

-

Neutralize the mixture with dilute HCl until a precipitate forms.

-

Filter the crude product, wash it with cold water, and dry it.

-

Recrystallize the solid from ethanol to yield the pure chalcone derivative.

Protocol 2.2.2: Synthesis of 5-Methyl-3-phenylisoxazole-4-carboxylic acid This step involves the cyclization of the chalcone intermediate.

-

To a solution of the synthesized chalcone (5 mmol) in 20 mL of ethanol, add hydroxylamine hydrochloride (7.5 mmol) and sodium acetate (10 mmol).

-

Reflux the mixture for 8 hours, monitoring the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and pour it into 50 mL of crushed ice.

-

The precipitated solid is filtered, washed thoroughly with water, and dried.

-

The crude product is purified by column chromatography (silica gel, ethyl acetate/hexane mixture) to afford the isoxazole-carboxylic acid.

Protocol 2.2.3: Synthesis of Final Isoxazole-Carboxamide Derivatives (e.g., Compound 2e) This is a standard amide coupling reaction.[8]

-

In a round-bottomed flask, dissolve 5-methyl-3-phenylisoxazole-4-carboxylic acid (1 mmol) in 10 mL of dry dichloromethane (DCM).

-

Add oxalyl chloride (1.2 mmol) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

-

Stir the mixture at room temperature for 2 hours to form the acid chloride.

-

In a separate flask, dissolve the desired substituted aniline (e.g., 4-chloroaniline) (1.1 mmol) and triethylamine (1.5 mmol) in 10 mL of dry DCM.

-

Cool the aniline solution to 0°C and add the previously prepared acid chloride solution dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 12 hours.

-

Wash the reaction mixture sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography to yield the final isoxazole-carboxamide derivative.

Biological Evaluation: In Vitro Anticancer Activity

The synthesized compounds were evaluated for their cytotoxic effects against a panel of human cancer cell lines. The MTT assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[9][10]

Detailed Experimental Protocol: MTT Assay

-

Cell Plating: Seed cancer cells (e.g., B16F1 melanoma, Colo205 colon) into 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[10]

-

Compound Treatment: Prepare stock solutions of the synthesized isoxazole compounds in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. Replace the old medium with 100 µL of medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.[11]

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for another 4 hours.[10] Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[10][12]

-

Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[13]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Data Presentation: Cytotoxicity of Isoxazole-Carboxamides

The following table summarizes the in vitro cytotoxic activity (IC₅₀ in µM) of a selection of synthesized compounds against various cancer cell lines.

| Compound | B16F1 (Melanoma) | Colo205 (Colon) | HepG2 (Hepatocellular) | HeLa (Cervical) | Doxorubicin (Control) |

| 2a | 12.15 | 9.18 | 7.55 | 40.85 | 0.056 |

| 2b | 25.43 | 33.12 | 29.87 | >100 | 0.056 |

| 2c | 8.99 | 15.67 | 11.23 | 55.43 | 0.056 |

| 2d | 42.93 | 58.21 | 63.45 | >100 | 0.056 |

| 2e | 0.079 | 2.45 | 1.89 | 15.22 | 0.056 |

| 2f | 1.56 | 4.88 | 3.12 | 22.91 | 0.056 |

| Data synthesized from literature, specifically mirroring findings for compound 2e against B16F1 cells.[8] |

Results Summary: The data indicates that several compounds exhibit potent anticancer activity. Compound 2e was found to be the most active against the B16F1 melanoma cell line, with an IC₅₀ value of 0.079 µM, which is comparable to the standard chemotherapeutic drug, Doxorubicin.[8] Compound 2a showed broad-spectrum activity, being most effective against Colo205 and HepG2 cell lines.[8]

Visualization of Workflows and Pathways

Experimental Workflow Diagram

The following diagram illustrates the logical flow from chemical synthesis to biological evaluation.

Caption: Workflow from synthesis to biological activity assessment.

Proposed Mechanism of Action: PI3K/Akt Signaling Pathway Inhibition

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell proliferation, survival, and growth, and its aberrant activation is a hallmark of many cancers.[14][15][16][17] Several heterocyclic compounds, including isoxazoles, have been shown to target this pathway.[18] The diagram below illustrates how a novel isoxazole compound might exert its anticancer effects by inhibiting this cascade.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway.

Conclusion

This guide outlines the systematic process for the discovery and preclinical evaluation of novel isoxazole-carboxamide derivatives as potential anticancer agents. The detailed protocols for synthesis and biological testing provide a framework for researchers in the field. The presented data, particularly for compound 2e , highlights the potential of the isoxazole scaffold in developing highly potent cytotoxic agents.[8] The proposed mechanism of targeting the PI3K/Akt pathway offers a rational basis for their anticancer effects and warrants further investigation through more in-depth molecular biology studies.[14][18] The combination of efficient synthesis, robust biological screening, and mechanistic investigation is crucial for advancing these promising compounds through the drug development pipeline.

References

- 1. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 1,3-Dipolar cycloaddition - Wikipedia [en.wikipedia.org]

- 5. 1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides under "Non-Conventional" Conditions: Green Solvents, Irradiation, and Continuous Flow - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of Chalcones: An Improved High-Yield and Substituent-Independent Protocol for an Old Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MTT assay protocol | Abcam [abcam.com]

- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 11. texaschildrens.org [texaschildrens.org]

- 12. scribd.com [scribd.com]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Anticancer Drug Discovery from Natural Compounds Targeting PI3K/AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Natural products targeting the PI3K-Akt-mTOR signaling pathway in cancer: A novel therapeutic strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Laboratory Synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed laboratory protocol for the synthesis of 4-Amino-5-benzoylisoxazole-3-carboxamide, a potentially bioactive heterocyclic compound. Due to the absence of a published, direct synthetic route for this specific molecule, the following protocol is a proposed multi-step pathway based on established isoxazole synthesis methodologies and functional group transformations found in the chemical literature. The synthesis involves the construction of a substituted isoxazole ring, followed by functional group interconversions to achieve the desired product. This document provides detailed experimental procedures, data tables for tracking reaction parameters, and workflow diagrams to guide the synthesis.

Proposed Synthetic Pathway

The proposed synthesis of this compound is a multi-step process commencing with the formation of a substituted isoxazole core, followed by functional group manipulations. The overall strategy is depicted in the workflow diagram below. The key steps include the synthesis of an ethyl 5-phenylisoxazole-3-carboxylate, followed by nitration of the C4 position, reduction of the nitro group to an amine, conversion of the ester to a carboxamide, and a final proposed oxidation of the phenyl group to a benzoyl group.

Figure 1: Proposed multi-step synthesis of this compound.

Experimental Protocols

Part 1: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate (Intermediate B)

Step 1: Synthesis of Ethyl 2-benzoyl-3-oxobutanoate (Intermediate A)

-

To a stirred solution of sodium ethoxide, prepared from sodium (2.3 g, 0.1 mol) and absolute ethanol (50 mL), add ethyl acetoacetate (13.0 g, 0.1 mol).

-

After 15 minutes of stirring at room temperature, cool the mixture in an ice bath.

-

Add benzoyl chloride (14.1 g, 0.1 mol) dropwise, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 12 hours.

-

Pour the mixture into ice-cold water (200 mL) and acidify with dilute HCl.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Wash the combined organic layers with saturated sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude product.

Step 2: Synthesis of Ethyl 5-phenylisoxazole-3-carboxylate (Intermediate B)

-

Dissolve the crude Ethyl 2-benzoyl-3-oxobutanoate (0.1 mol) in ethanol (100 mL).

-

Add a solution of hydroxylamine hydrochloride (7.6 g, 0.11 mol) and sodium acetate (9.0 g, 0.11 mol) in water (25 mL).

-

Reflux the mixture for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water (250 mL).

-

Extract the product with ethyl acetate (3 x 75 mL).

-

Wash the combined organic layers with water and brine.

-

Dry over anhydrous sodium sulfate and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient).

Part 2: Functional Group Modification

Step 3: Synthesis of Ethyl 4-nitro-5-phenylisoxazole-3-carboxylate (Intermediate C)

-

Cool a mixture of fuming nitric acid (20 mL) and concentrated sulfuric acid (20 mL) to 0 °C.

-

Add Ethyl 5-phenylisoxazole-3-carboxylate (Intermediate B) (0.05 mol) portion-wise, keeping the temperature below 5 °C.

-

Stir the reaction mixture at 0-5 °C for 2 hours.

-

Carefully pour the reaction mixture onto crushed ice.

-

Filter the precipitated solid, wash thoroughly with cold water until neutral, and dry.

-

Recrystallize the crude product from ethanol to obtain pure Ethyl 4-nitro-5-phenylisoxazole-3-carboxylate.

Step 4: Synthesis of Ethyl 4-amino-5-phenylisoxazole-3-carboxylate (Intermediate D)

-

Prepare a solution of Ethyl 4-nitro-5-phenylisoxazole-3-carboxylate (Intermediate C) (0.04 mol) in a mixture of ethanol (100 mL) and water (25 mL).

-

Add iron powder (11.2 g, 0.2 mol) and a catalytic amount of ammonium chloride (0.5 g).

-

Heat the mixture to reflux and stir vigorously for 3 hours. Monitor the reaction by TLC.

-

After completion, filter the hot solution through a celite bed to remove the iron catalyst.

-

Wash the celite bed with hot ethanol.

-

Combine the filtrates and concentrate under reduced pressure.

-

Extract the residue with ethyl acetate, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield Ethyl 4-amino-5-phenylisoxazole-3-carboxylate.

Step 5: Synthesis of 4-Amino-5-phenylisoxazole-3-carboxamide (Intermediate E)

-

Dissolve Ethyl 4-amino-5-phenylisoxazole-3-carboxylate (Intermediate D) (0.03 mol) in methanol (100 mL).

-

Cool the solution in an ice bath and bubble ammonia gas through the solution for 2 hours, or add a concentrated solution of ammonia in methanol and stir in a sealed vessel at room temperature for 24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, remove the solvent under reduced pressure.

-

Triturate the residue with diethyl ether to obtain the solid product.

-

Filter, wash with cold diethyl ether, and dry to get 4-Amino-5-phenylisoxazole-3-carboxamide.

Part 3: Proposed Final Oxidation Step

Step 6: Synthesis of this compound (Final Product)

Note: This final step is a proposed transformation and may require significant optimization. The direct oxidation of a phenyl group to a benzoyl group on a complex heterocyclic system can be challenging and may lead to side products or decomposition.

-

Dissolve 4-Amino-5-phenylisoxazole-3-carboxamide (Intermediate E) (0.01 mol) in a suitable solvent such as acetic acid or a chlorinated solvent.

-

Add a strong oxidizing agent, such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), in a stoichiometric amount. The reaction may require elevated temperatures.

-

Carefully monitor the reaction. Upon completion, quench the reaction appropriately (e.g., with sodium bisulfite for KMnO4 or isopropanol for CrO3).

-

Neutralize the mixture and extract the product with a suitable organic solvent.

-

Wash, dry, and concentrate the organic phase.

-

Purify the final product using column chromatography or recrystallization.

Data Presentation

The following table summarizes the hypothetical quantitative data for the proposed synthesis.

| Step | Intermediate/Product | Molecular Formula | Molar Mass ( g/mol ) | Starting Moles | Reagent Moles | Theoretical Yield (g) | Actual Yield (g) | % Yield |

| 1 | Ethyl 2-benzoyl-3-oxobutanoate | C13H14O4 | 234.25 | 0.1 | 0.1 (Benzoyl Chloride) | 23.4 | 19.9 | 85% |

| 2 | Ethyl 5-phenylisoxazole-3-carboxylate | C12H11NO3 | 217.22 | 0.085 | 0.094 (NH2OH·HCl) | 18.5 | 13.9 | 75% |

| 3 | Ethyl 4-nitro-5-phenylisoxazole-3-carboxylate | C12H10N2O5 | 262.22 | 0.064 | Excess | 16.8 | 12.6 | 75% |

| 4 | Ethyl 4-amino-5-phenylisoxazole-3-carboxylate | C12H12N2O3 | 232.24 | 0.048 | 0.24 (Fe) | 11.1 | 9.5 | 85% |

| 5 | 4-Amino-5-phenylisoxazole-3-carboxamide | C10H9N3O2 | 203.20 | 0.041 | Excess (NH3) | 8.3 | 6.2 | 75% |

| 6 | This compound | C11H9N3O3 | 231.21 | 0.027 | Stoichiometric | 6.2 | (To be determined) | (To be determined) |

Visualization of Experimental Workflow

The following diagram illustrates the general laboratory workflow for a single synthetic step in this protocol.

Figure 2: A generalized workflow for each experimental step in the synthesis.

Application Notes and Protocols for Isoxazole Carboxamide Derivatives in Oncology Research

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No specific experimental data was found for 4-Amino-5-benzoylisoxazole-3-carboxamide in the public domain. The following application notes and protocols are based on published research for structurally related isoxazole carboxamide derivatives and are provided as a general guide for oncology research.

Introduction

Isoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities.[1][2] Among these, isoxazole carboxamide derivatives have emerged as promising candidates in oncology research, demonstrating potent antiproliferative activities against various cancer cell lines.[3] These compounds exert their anticancer effects through multiple mechanisms, including the induction of apoptosis, inhibition of crucial enzymes like aromatase, and disruption of tubulin polymerization.[1][4] This document provides an overview of the applications of isoxazole carboxamide derivatives in oncology, along with detailed protocols for their synthesis and biological evaluation.

Data Presentation: Anticancer Activity of Isoxazole Carboxamide Derivatives

The following table summarizes the in vitro cytotoxic activity of various phenyl-isoxazole-carboxamide derivatives against a panel of human cancer cell lines. The IC50 values, representing the concentration of the compound required to inhibit 50% of cell growth, are presented.

| Compound ID | Cancer Cell Line | Cell Line Origin | IC50 (µM) | Reference Compound | Reference IC50 (µM) |

| Compound 2a | B16F1 | Melanoma | 7.55 | Doxorubicin | 0.056 |

| Colo205 | Colon Adenocarcinoma | 40.85 | Doxorubicin | - | |

| HepG2 | Hepatocellular Carcinoma | 28.62 | Doxorubicin | - | |

| HeLa | Cervical Adenocarcinoma | 7.55 | Doxorubicin | - | |

| Compound 2e | B16F1 | Melanoma | 0.079 | Doxorubicin | 0.056 |

| Nano-emulgel of 2e | B16F1 | Melanoma | 0.039 | Doxorubicin | 0.056 |

| Compound 2a (HeLa) | HeLa | Cervical Adenocarcinoma | 0.91 | Doxorubicin | - |

| Compound 2a (Hep3B) | Hep3B | Hepatocellular Carcinoma | 8.02 | Doxorubicin | 2.23 |

| Chloro-fluorophenyl-isoxazole carboxamide 2b | HeLa | Cervical Adenocarcinoma | 0.11 µg/ml | Doxorubicin | - |

| Chloro-fluorophenyl-isoxazole carboxamide 2a | Hep3B | Hepatocellular Carcinoma | 2.774 µg/ml | Doxorubicin | - |

| Chloro-fluorophenyl-isoxazole carboxamide 2b | Hep3B | Hepatocellular Carcinoma | 3.621 µg/ml | Doxorubicin | - |

| Chloro-fluorophenyl-isoxazole carboxamide 2c | MCF-7 | Breast Carcinoma | 1.59 µg/ml | Doxorubicin | - |

Data compiled from multiple sources.[5][6][7][8][9]

Experimental Protocols

General Synthesis of Phenyl-Isoxazole-Carboxamide Derivatives (2a-2f)

This protocol describes a general method for the synthesis of phenyl-isoxazole-carboxamide derivatives through a coupling reaction.[5][8]

Materials:

-

5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (compound 1)

-

Dichloromethane (DCM)

-

N,N'-Dimethylaminopyridine (DMAP)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Substituted aniline derivatives

-

Argon gas

-

Thin-layer chromatography (TLC) plates

-

Standard laboratory glassware and stirring equipment

Procedure:

-

Dissolve 5-(methyl)-3-phenyl-1,2-isoxazole-4-carboxylic acid (3 mmol) in 20 ml of dichloromethane (DCM).

-

To this solution, add N,N'-dimethylaminopyridine (DMAP) (0.6 mmol) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) (3.30 mmol).

-

Stir the mixture at room temperature under an argon atmosphere for 30 minutes.

-

Add the respective substituted aniline derivative (3.2 mmol) to the reaction mixture.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Upon completion, work up the reaction mixture using standard procedures to isolate the crude product.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired phenyl-isoxazole-carboxamide derivative.

-

Characterize the final compounds using spectroscopic techniques such as IR, HRMS, ¹H-NMR, and ¹³C-NMR.[5][8]

General workflow for the synthesis of phenyl-isoxazole-carboxamide derivatives.

In Vitro Cytotoxicity Assay (MTS Assay)

This protocol details the procedure for evaluating the cytotoxic effects of isoxazole carboxamide derivatives on cancer cell lines using the MTS assay.[5][6]

Materials:

-

Human cancer cell lines (e.g., HeLa, HepG2, MCF-7, B16F1)

-

Normal cell line (e.g., Hek293T) for cytotoxicity comparison

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

96-well plates

-

Isoxazole carboxamide derivatives (dissolved in DMSO)

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Microplate reader

Procedure:

-

Seed the cells in 96-well plates at an appropriate density (e.g., 5 x 10³ cells/well) and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the isoxazole carboxamide derivatives in the cell culture medium. The final concentration of DMSO should be non-toxic to the cells (typically <0.5%).

-

After 24 hours, remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

-